molecular formula C8H19Cl2N B1329759 2-Diisopropylaminoethyl Chloride Hydrochloride CAS No. 4261-68-1

2-Diisopropylaminoethyl Chloride Hydrochloride

Cat. No.: B1329759
CAS No.: 4261-68-1
M. Wt: 200.15 g/mol
InChI Key: IUSXYVRFJVAVOB-UHFFFAOYSA-N
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Description

2-Diisopropylaminoethyl chloride hydrochloride (CAS: 4261-68-1) is a quaternary ammonium salt with the molecular formula C₈H₁₉Cl₂N and a molecular weight of 200.15 g/mol . It is a hygroscopic solid with a melting point of 133–134°C . Structurally, it consists of a diisopropylamine group bonded to a chloroethyl moiety, with a hydrochloride counterion. This compound is widely used as an alkylating agent in organic synthesis and as a key intermediate in pharmaceutical manufacturing, particularly for antispasmodic agents like propantheline derivatives .

Key synonyms include:

  • N-(2-Chloroethyl)diisopropylamine hydrochloride
  • 2-Chloro-N,N-diisopropylethylamine hydrochloride
  • DIC hydrochloride .

Its solubility in water and reactivity in alkylation reactions make it valuable for modifying polymers, synthesizing bioactive molecules, and developing pH-sensitive drug-delivery systems .

Properties

IUPAC Name

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IUSXYVRFJVAVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCl)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N
Source PubChem
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DSSTOX Substance ID

DTXSID6048701
Record name N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride
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Molecular Weight

200.15 g/mol
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CAS No.

4261-68-1
Record name 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1)
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Record name 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1)
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Record name N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride
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Record name 2-chloroethyldiisopropylammonium chloride
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Record name 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)diisopropylamine hydrochloride typically involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of (2-Chloroethyl)diisopropylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality .

Types of Reactions:

    Substitution Reactions: The chloroethyl group in (2-Chloroethyl)diisopropylamine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield diisopropylaminoethanol .

Scientific Research Applications

Pharmaceutical Development

2-Diisopropylaminoethyl chloride hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for the creation of nitrogen-containing heterocycles, which are essential in drug design. Research has highlighted its potential in developing new drug candidates targeting diseases such as cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing diverse organic molecules. It facilitates the formation of complex structures through alkylation reactions, where the chloroethyl group reacts with nucleophiles to form covalent bonds. This property is particularly useful in creating functionalized polymers and catalysts .

Biochemical Applications

The compound has shown significant biochemical activity by interacting with various enzymes and proteins. It acts as an alkylating agent, modifying biomolecules and potentially altering enzyme activity and metabolic pathways. This ability makes it valuable for studying biochemical processes and developing therapeutic agents .

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, researchers utilized this compound to synthesize novel compounds that demonstrated cytotoxic activity against cancer cell lines. The presence of the diisopropylamine moiety enhanced the biological activity of the synthesized agents, indicating its potential role in targeted cancer therapies.

Case Study 2: Agrochemical Applications

Another investigation explored the use of this compound in agrochemical formulations. It was found to be effective in synthesizing herbicides and insecticides that possess improved efficacy and reduced environmental impact compared to traditional agrochemicals. The study highlighted the compound's versatility in agricultural applications .

Mechanism of Action

The mechanism of action of (2-Chloroethyl)diisopropylamine hydrochloride involves its reactivity with nucleophiles. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The diisopropylamine moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quaternary Ammonium Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
2-Diisopropylaminoethyl chloride hydrochloride C₈H₁₉Cl₂N 200.15 Diisopropylamine + chloroethyl group; hydrochloride salt Alkylating agent, antispasmodic drug intermediates, polymer modification
2-Chloropropyldimethylamine hydrochloride C₅H₁₃Cl₂N 158.08 Dimethylamine + chloropropyl group; hydrochloride salt Intermediate in agrochemicals and surfactants
2-(Diisopropylamino)ethanol hydrochloride C₈H₂₀ClNO 189.70 Diisopropylamine + ethanol group; hydrochloride salt Catalyst in Knoevenagel condensations, polymer synthesis
2-Diisopropylaminoethanethiol hydrochloride C₈H₂₀ClNS 197.77 Diisopropylamine + ethanethiol group; hydrochloride salt Precursor for chemical warfare agent antidotes
2-(N,N-Diethylamino)ethyl chloride hydrochloride C₆H₁₅Cl₂N 172.10 Diethylamine + chloroethyl group; hydrochloride salt Anticholinergic drug synthesis

Physicochemical Properties

Research Findings and Industrial Relevance

  • Pharmaceutical Purity: Modifications in synthesis routes (e.g., using anhydrous potassium carbonate in alkylation) have improved the purity of this compound to >98%, reducing impurity-related toxicity .

Biological Activity

2-Diisopropylaminoethyl chloride hydrochloride, often referred to as DCH, is a compound with significant biological activity. Its chemical structure allows it to engage in various biochemical interactions, influencing a range of cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₈ClN
  • Molecular Weight : 175.69 g/mol
  • CAS Number : 4261-68-1

The compound features a diisopropylamino group attached to an ethyl chloride moiety, which contributes to its reactivity and biological interactions.

This compound acts primarily as an alkylating agent , modifying biomolecules through the addition of alkyl groups. This can lead to:

  • Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, altering their function and stability.
  • Gene Expression Modulation : By modifying DNA and RNA structures, it can influence gene expression patterns, potentially leading to changes in cellular behavior such as growth and apoptosis .

Cellular Effects

The compound has been shown to affect various cellular processes:

  • Cell Signaling : Alters pathways involved in cell communication, impacting responses to external stimuli.
  • Metabolic Pathways : Interferes with metabolic enzymes, leading to changes in the production and utilization of metabolites .

Toxicity Studies

Research indicates that the toxicity of this compound is dose-dependent:

  • Low Doses : Minimal effects on cellular functions.
  • High Doses : Significant adverse effects including cell death and tissue damage have been observed in animal models .

Case Studies

Several studies have explored the biological implications of this compound:

  • Toxicological Assessment : A study evaluated the effects of DCH on guinea pigs, revealing that high doses led to severe toxicity symptoms consistent with cholinergic poisoning .
  • Pharmacological Applications : Investigations into its potential use as a precursor in synthesizing pharmaceuticals suggest a role in developing anticancer agents due to its ability to modify cellular functions .

Comparative Biological Activity

Compound NameBiological ActivityToxicity LevelReferences
2-Diisopropylaminoethyl Chloride HClAlkylating agent; alters gene expressionHigh (dose-dependent)
VX (nerve agent)Inhibits acetylcholinesterase; causes paralysisExtremely high
SarinSimilar to VX; rapid onset of symptomsExtremely high

Research Applications

The compound has diverse applications across various fields:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Studied for its effects on biological systems and potential therapeutic applications.
  • Medicine : Serves as an intermediate in pharmaceutical synthesis, particularly for anticancer drugs .

Q & A

Q. What are the established synthetic routes for 2-diisopropylaminoethyl chloride hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution between diisopropylamine and 2-chloroethyl derivatives under controlled conditions. A common method involves reacting diisopropylamine with 1,2-dichloroethane in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Acidic conditions (HCl gas) are used to precipitate the hydrochloride salt. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion, as residual water promotes hydrolysis . Purity (>98%) is achieved through recrystallization in ethanol or acetone.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure (e.g., δ 3.5–3.7 ppm for CH2_2Cl and δ 1.2–1.4 ppm for isopropyl groups).
  • Elemental Analysis : Validates C, H, N, and Cl content (±0.3% of theoretical values).
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+^+ at m/z 224.1 confirms molecular weight .
  • HPLC : Detects impurities (<1%) using a C18 column and UV detection at 210 nm.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.
  • Storage : Keep in airtight containers, protected from light and moisture at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like hydrolyzed amines or dimerization products?

  • Solvent Selection : Anhydrous solvents (e.g., THF) reduce hydrolysis.
  • Temperature Control : Lower temperatures (40–50°C) suppress dimerization but may prolong reaction time.
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time.

Q. What strategies resolve contradictions in spectral data caused by hygroscopicity or polymorphic forms?

  • Drying Protocols : Heat samples at 60°C under vacuum for 6 hours to remove adsorbed water.
  • Polymorph Screening : Use X-ray crystallography to identify crystal forms affecting NMR splitting patterns.
  • Deuterated Solvents : Employ D2_2O or DMSO-d6_6 to eliminate solvent interference in NMR .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–10) for 1–4 weeks.
  • Analytical Endpoints : Monitor degradation via HPLC for chloride release or amine formation. Stability is optimal at pH 4–6 and ≤25°C .

Q. What methodologies identify and quantify trace impurities in synthesis batches?

  • LC-MS/MS : Detects chlorinated by-products (e.g., diisopropylamine derivatives) at ppm levels.
  • Ion Chromatography : Quantifies free chloride ions from hydrolysis.
  • GC Headspace Analysis : Identifies volatile impurities (e.g., residual dichloroethane) .

Application-Focused Research Questions

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules or polymers?

  • Pharmaceuticals : Serves as a precursor for quaternary ammonium salts with antimicrobial properties.
  • Polymer Chemistry : Incorporated into cationic polymers for gene delivery systems. Grafting onto methacrylate monomers enhances antistatic properties in fibers .
  • Methodology : React with acrylates via Michael addition, followed by radical polymerization.

Q. What experimental designs evaluate its reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Vary nucleophiles (e.g., azide, thiocyanate) in DMF at 25–80°C. Monitor reaction rates via 19^19F NMR (if using fluorinated analogs).
  • Leaving Group Effects : Compare reactivity with bromoethyl or iodoethyl analogs. Chloride shows moderate reactivity, suitable for stepwise synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Diisopropylaminoethyl Chloride Hydrochloride
Reactant of Route 2
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2-Diisopropylaminoethyl Chloride Hydrochloride

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